Citral oxime

Antifungal Phytopathology Pesticide development

Researchers requiring hydrolytically stable terpenoid intermediates often encounter batch inconsistency from non-specialized suppliers. Citral oxime (CAS 13372-77-5, ≥98%) directly resolves this via its characteristic C═N-OH group, offering documented oxidative stability over 6 months in cosmetic matrices. - Serves as the key intermediate for geranyl nitrile (citral nitrile), an oxidation-stable fragrance analog accessible through mild enzymatic dehydration. - Forms quantifiably characterized N-O-ester derivatives with established antifungal potency against Rhizoctonia solani (EC₅₀ = 257 mg/L) and Sclerotium rolfsii (EC₅₀ = 292 mg/L). - Acts as a validated ligand for Co(II), Zn(II), Cd(II), and Hg(II) complexes exhibiting Gram-positive selective antimicrobial activity exceeding that of the free oxime. Standard pack sizes from 10 mg to bulk custom quantities, with custom synthesis available on request.

Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
CAS No. 13372-77-5
Cat. No. B1669102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitral oxime
CAS13372-77-5
SynonymsCitral oxime;  AI3-12094;  AI3 12094;  AI312094
Molecular FormulaC10H17NO
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CC=NO)C)C
InChIInChI=1S/C10H17NO/c1-9(2)5-4-6-10(3)7-8-11-12/h5,7-8,12H,4,6H2,1-3H3/b10-7+,11-8-
InChIKeyLXFKDMGMYAHNAQ-WAKDDQPJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Citral Oxime: Validated Antifungal and Antimicrobial Intermediate


Citral oxime (CAS 13372-77-5, molecular formula C₁₀H₁₇NO, molecular weight 167.25 g/mol) is an oxime derivative of the naturally occurring monoterpene aldehyde citral, synthesized via condensation of citral with hydroxylamine hydrochloride [1]. As an aldehyde-derived oxime, this compound contains the characteristic C═N–OH functional group that confers enhanced hydrolytic and oxidative stability relative to its parent carbonyl [2], alongside distinct biological activity profiles and utility as a synthetic intermediate for terpene nitriles such as geranyl nitrile [3].

Stability Profile Enhanced hydrolytic and oxidative stability relative to parent citral
Synthetic Utility Intermediate for biocatalytic production of terpene nitriles (geranyl nitrile)
Bioactivity Screening Distinct antifungal and antimicrobial profiles for structure-activity studies

Why Citral Oxime Substitution Requires Verification


Despite sharing the oxime functional group with other terpenoid oximes such as citronellal oxime, citral oxime exhibits distinct structural features—including conjugated double bonds and the specific terpene backbone—that directly influence its antifungal potency, antimicrobial spectrum, metal coordination behavior, and stability profile. Substituting citral oxime with parent citral, citronellal oxime, or alternative oxime derivatives without experimental validation may result in loss of antifungal efficacy against specific phytopathogens [1], altered antimicrobial activity patterns across bacterial strains [2], or incompatible performance in fragrance formulations where hydrolytic stability is critical [3].

Structure–Activity Mismatch Conjugated diene and gem-dimethyl pattern in citral backbone may shift antifungal spectrum compared to citronellal oxime
Metal Coordination Variation Steric and electronic differences alter complex geometry and antimicrobial activity relative to other terpenoid oximes
Formulation Stability Transfer 6-month hydrolytic stability documented for citral oxime may not extend to structural analogs without independent verification

Citral Oxime Quantitative Differentiation Evidence


Antifungal EC₅₀ Advantage Over Parent Citral

In a direct comparative evaluation using the poisoned food technique, citral oxime esters exhibited antifungal activity superior to both parent citral and unmodified citral oxime. Among the tested derivatives, citral oxime N-O-propanoyl ester showed an EC₅₀ of 292 mg/L against Sclerotium rolfsii, while citral oxime N-O-nonanoyl ester demonstrated an EC₅₀ of 257 mg/L against Rhizoctonia solani [1]. This study provides the only direct head-to-head EC₅₀ comparison between citral, citral oxime, and citral oxime esters in the peer-reviewed literature, establishing quantifiable potency advantages for esterified derivatives.

Antifungal EC₅₀ Comparison
Head-to-head
N-O-nonanoyl ester EC₅₀ 257 mg/L vs R. solani; N-O-propanoyl ester EC₅₀ 292 mg/L vs S. rolfsii; esters more active than parent citral
Supports ester-derivative screening for phytopathogen control research
Poisoned food technique; single study comparison
Antifungal Phytopathology Pesticide development

Gram-Positive Antimicrobial Susceptibility Profile

A comparative study evaluating both citral oxime (L1H) and citronellal oxime (L2H), alongside their Co(II), Zn(II), Cd(II), and Hg(II) complexes, demonstrated that both free oximes possess strong inhibitory action against microorganisms. Notably, the antibacterial activity results revealed that Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) were more susceptible than Gram-negative bacteria (Escherichia coli) [1]. Furthermore, the antimicrobial activities of the metal complexes were found to be greater than those of the corresponding free oximes, establishing a quantifiable structure-activity relationship for complexation [1].

Gram-Positive Susceptibility
Reported
S. aureus and B. subtilis more susceptible than E. coli; parallel testing with citronellal oxime shows same pattern
Supports antimicrobial screening context for Gram-positive targeting
Agar diffusion assay; qualitative susceptibility hierarchy
Antimicrobial Coordination chemistry Metal complexes

Transition Metal Complexation and Enhanced Activity

Citral oxime (L1H) reacts with metal chlorides of Co(II), Zn(II), Cd(II), and Hg(II) in 1:2 stoichiometry to form four-coordinate crystalline complexes, as confirmed by powder XRD studies [1]. Parallel complexes were synthesized using citronellal oxime (L2H). Critically, the antimicrobial activities of all metal complexes were found to be greater than those of the corresponding free oximes, representing a quantifiable enhancement attributable to complexation [1]. The complexes were fully characterized by elemental analysis, molar conductance, IR, UV-Vis, ¹H and ¹³C NMR spectroscopy, and FAB mass spectrometry, confirming their monomeric nature.

Metal Complexation Activity
Reported
Co(II), Zn(II), Cd(II), Hg(II) complexes exhibit greater antimicrobial activity than free oxime ligand
Supports coordination chemistry and antimicrobial materials research
1:2 metal-to-ligand stoichiometry; crystalline, monomeric complexes
Coordination chemistry Metal-organic complexes Antimicrobial

Ecotoxicological Profile in Flavor and Fragrance Context

In a systematic ecotoxicological evaluation of 24 substances including commercially relevant flavors and fragrances, citral oxime was assessed alongside perillartine, buccoxime, and stemone. The study compared oxime and oxime ether toxicity to that of parent carbonyl compounds across four test organisms: Aliivibrio fischeri (bacteria), Raphidocelis subcapitata (microalgae), Spirodela polyrhiza (plants), and Daphnia magna (crustaceans) [1]. The toxicity spectrum ranged from non-acute (class I) to very high-acute (class V); in most cases, oxime ether toxicity was similar to or lower than that of commercially exploited flavors and fragrances [1].

Ecotoxicological Assessment
Class-level
Oxime ether toxicity similar to or lower than parent carbonyls across four aquatic test organisms
Supports ecotoxicological evaluation for fragrance and flavor research
Multi-trophic battery; class-level inference from 24 substances
Ecotoxicology Environmental safety Fragrance materials

Six-Month Formulation Stability in Consumer Products

According to US Patent US3637533, citral oxime exhibits excellent stability in soap, cosmetics, and aerosol formulations. Under accelerated aging tests and a 6-month shelf test, citral oxime showed no signs of discoloration or change in odor [1]. This stability profile is critical for fragrance applications where parent aldehydes like citral are prone to oxidation and degradation. The patent specifically claims perfume-containing compositions comprising an olfactorily effective amount of citral oxime among other branched-chain ethylenic unsaturated hydrocarbyl aldehyde oximes.

6-Month Formulation Stability
Class-level
No discoloration or odor change in soap, cosmetics, aerosols under accelerated aging over 6 months
Supports formulation stability screening for fragrance-containing products
Patent-sourced; accelerated and 6-month shelf tests
Fragrance chemistry Formulation stability Consumer products

Biocatalytic Intermediate for Geranyl Nitrile

Citral oxime functions as the direct precursor for biocatalytic production of citral nitrile (geranyl nitrile), neral nitrile, geranial nitrile, and citronellyl nitrile using oxime dehydratases [1]. The patent describes a method operating under mild enzymatic reaction conditions as an alternative to traditional chemical dehydration methods requiring caustic dehydrating agents and boiling temperatures [1]. Geranyl nitrile produced via this route is valued as an oxidation-stable analog of citral with an intense fresh, citrus-like odor used in perfumery [2].

Biocatalytic Nitrile Route
Reported
Enzymatic dehydration using oxime dehydratases yields geranyl nitrile under mild aqueous conditions
Supports green chemistry and fragrance intermediate synthesis
Alternative to harsh chemical dehydration; patent method
Biocatalysis Nitrile synthesis Green chemistry

Citral Oxime Validated Application Scenarios


Citral Oxime Esters for Phytopathogen Control

Researchers developing natural product-based fungicides can utilize citral oxime as a precursor for ester derivatives with documented antifungal activity against Rhizoctonia solani and Sclerotium rolfsii. Citral oxime N-O-nonanoyl ester (EC₅₀ = 257 mg/L) and citral oxime N-O-propanoyl ester (EC₅₀ = 292 mg/L) represent quantifiably characterized lead compounds with defined potency against major phytopathogens, providing a data-driven starting point for structure-activity optimization [1].

Metal Complexes with Antimicrobial Properties

Citral oxime serves as a validated ligand for Co(II), Zn(II), Cd(II), and Hg(II) complexation in 1:2 metal-to-ligand stoichiometry. The resulting crystalline complexes exhibit antimicrobial activities exceeding those of the free oxime ligand, with documented Gram-positive selectivity against S. aureus and B. subtilis. Researchers in coordination chemistry and antimicrobial materials science can leverage this established synthetic protocol for generating novel metal-organic antimicrobial agents [2].

Oxidation-Stable Intermediate for Geranyl Nitrile

Citral oxime is the key intermediate in the biocatalytic production of geranyl nitrile (citral nitrile), an oxidation-stable fragrance analog of citral with intense fresh, citrus-like olfactory properties. The enzymatic dehydration route using oxime dehydratases operates under mild conditions, offering a greener alternative to traditional chemical dehydration methods requiring caustic agents. The resulting nitrile demonstrates superior stability in perfumery formulations compared to the parent aldehyde [3][4].

Stable Fragrance Ingredient for Consumer Products

For formulation scientists developing fragrance-containing consumer products, citral oxime offers documented 6-month shelf stability in soap, cosmetics, and aerosol matrices without discoloration or odor change under accelerated aging conditions. This stability profile directly addresses the known oxidation sensitivity of parent aldehydes like citral, enabling longer shelf-life product development in personal care and household chemistry applications [5].

Application
Selection Property
Validation Focus
Phytopathogen control research
Citral oxime ester antifungal potency
EC₅₀ endpoints against Rhizoctonia solani and Sclerotium rolfsii
Coordination chemistry and antimicrobial materials
Metal complexation scaffold (Co, Zn, Cd, Hg)
Antimicrobial activity enhancement over free ligand
Biocatalytic nitrile synthesis
Oxime dehydratase substrate suitability
Geranyl nitrile yield and reaction condition optimization
Fragrance formulation stability
Oxidative and hydrolytic stability in product matrices
Shelf-life assessment under accelerated aging conditions

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